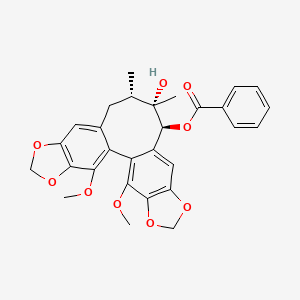

Schisantherin D

説明

a lignan from the fruits of Schisandra sphenanthera

Structure

3D Structure

特性

IUPAC Name |

[(11S,12S,13S)-12-hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28O9/c1-15-10-17-11-19-23(36-13-34-19)25(32-3)21(17)22-18(12-20-24(26(22)33-4)37-14-35-20)27(29(15,2)31)38-28(30)16-8-6-5-7-9-16/h5-9,11-12,15,27,31H,10,13-14H2,1-4H3/t15-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEJVRVFUGSAJF-SSEZWIOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316924 | |

| Record name | Schisantherin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64917-82-4 | |

| Record name | Schisantherin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64917-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schisantherin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064917824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisantherin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANTHERIN D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DKR8Q4EZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Isolation of Schisantherin D from Schisandra sphenanthera

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the methodologies for isolating Schisantherin D, a bioactive dibenzocyclooctadiene lignan, from the fruits of Schisandra sphenanthera. It encompasses detailed experimental protocols for extraction, purification, and analysis, along with a summary of quantitative data and a visualization of its relevant biological pathways.

Introduction

Schisandra sphenanthera, a member of the Schisandraceae family, is a medicinal plant predominantly found in southern China.[1] Its fruits, known as "Nanwuweizi" in traditional Chinese medicine, are rich in bioactive compounds, most notably lignans and triterpenoids.[1][2] Among these, the dibenzocyclooctadiene lignans are of significant pharmacological interest.[2]

This compound is one such lignan isolated from the fruits of S. sphenanthera.[3][4] It has demonstrated a range of biological activities, including hepatoprotective effects, anti-HIV replication activity, and the ability to modulate key signaling pathways involved in liver fibrosis.[3][5][6] Specifically, it has been shown to lower serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis, highlighting its therapeutic potential.[4][6] This guide details the core laboratory procedures for its successful isolation and characterization.

Experimental Protocols: Extraction and Isolation

The isolation of this compound is a multi-step process involving initial solvent extraction followed by several stages of chromatographic purification.

General Extraction of Lignans

The primary step involves the extraction of crude lignans from the dried and powdered fruits of S. sphenanthera. Modern techniques often employ ultrasonic or microwave-assisted extraction to improve efficiency.[7]

Protocol: Ultrasonic-Assisted Ethanol Extraction

-

Preparation : Air-dry the fruits of S. sphenanthera and pulverize them into a fine powder.

-

Extraction Solvent : Prepare an 80% aqueous ethanol solution.

-

Ultrasonic Treatment : Macerate the powdered plant material with the 80% ethanol solution. Perform ultrasonic extraction. While optimal conditions vary, a solvent-to-solid ratio of 20:1, ultrasonic power of 800 W, and an extraction time of approximately 60 minutes has been reported for related lignans.[8]

-

Filtration and Concentration : After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

Purification Workflow

The crude extract contains a complex mixture of compounds. A sequential chromatographic approach is required to isolate this compound to a high degree of purity.

Protocol 1: Macroporous Resin Chromatography (Initial Purification)

-

Resin Selection : D-101 type macroporous resin is commonly used for the initial separation of lignans and triterpenoids.[9]

-

Column Packing : Swell the resin in ethanol and then pack it into a glass column, washing with deionized water until the effluent is clear.

-

Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution : Perform a stepwise gradient elution. Start with deionized water to remove highly polar impurities like polysaccharides. Gradually increase the ethanol concentration (e.g., 30%, 50%, 70%, 95% ethanol) to elute compounds of increasing hydrophobicity. Lignans typically elute in the higher ethanol fractions.

-

Fraction Collection : Collect fractions and monitor them using Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target lignans. Pool the relevant fractions and concentrate.

Protocol 2: Silica Gel Column Chromatography (Fractionation)

-

Column Preparation : Use a silica gel (e.g., 200-300 mesh) slurry in a non-polar solvent like hexane to pack the column.

-

Sample Loading : Adsorb the concentrated lignan-rich fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the column.

-

Gradient Elution : Elute the column with a solvent system of increasing polarity, such as a hexane-ethyl acetate or chloroform-methanol gradient.

-

Analysis : Collect fractions and analyze them by TLC/HPLC. This compound, being a moderately polar lignan, will elute in specific fractions which should be combined for further purification.

Protocol 3: Preparative High-Performance Liquid Chromatography (Final Isolation)

-

System : Utilize a preparative HPLC system equipped with a C18 column.

-

Mobile Phase : An isocratic or gradient system of methanol-water or acetonitrile-water is typically used. The exact ratio must be optimized based on analytical HPLC results to achieve good separation of this compound from closely related lignans like Schisantherin A and B.[10]

-

Injection and Collection : Dissolve the semi-purified fraction in the mobile phase, filter, and inject onto the column. Collect the peak corresponding to the retention time of this compound.

-

Purity Confirmation : Evaporate the solvent from the collected fraction. The purity of the isolated compound should be confirmed by analytical HPLC-PAD-MS, and its structure verified by NMR spectroscopy.[4][11]

Quantitative Data

Quantitative analysis is crucial for quality control and for evaluating the efficiency of isolation protocols. High-Performance Liquid Chromatography (HPLC) is the preferred method for this purpose.[2]

Table 1: Lignan Content in S. sphenanthera Fruit Samples Data adapted from a study quantifying twelve lignans across sixteen batches of S. sphenanthera fruit using HPLC-PAD-MS.[10]

| Lignan | Average Content (μg/g) | Min Content (μg/g) | Max Content (μg/g) |

| This compound | 172.9 | 59.9 | 315.2 |

| Schisantherin A | 2390.6 | 1341.1 | 3583.7 |

| (+)-Anwulignan | 1081.2 | 473.8 | 1582.4 |

| Deoxyschisandrin | 913.4 | 557.7 | 1279.8 |

| Schisanhenol | 436.9 | 227.1 | 632.7 |

Note: The results indicate that Schisantherin A, (+)-anwulignan, and deoxyschisandrin are the main lignan constituents, but this compound is present in significant and variable amounts.[10]

Analytical Methodologies

Accurate identification and quantification of this compound rely on robust analytical techniques.

Protocol: HPLC-PAD-MS for Quantification Based on the validated method for analyzing 12 lignans in S. sphenanthera.[10]

-

Instrumentation : High-Performance Liquid Chromatography system coupled with a Photodiode Array Detector (PAD) and a Mass Spectrometer (MS).

-

Column : A C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase : Gradient elution with methanol and water.

-

Detection :

-

PAD : Monitor at a wavelength of 230 nm.[12]

-

MS : Use electrospray ionization (ESI) in positive ion mode to confirm the identity of peaks based on their mass-to-charge ratio (m/z).

-

-

Identification : Confirm the this compound peak by comparing its retention time, UV spectrum, and mass spectrum with those of a certified reference standard.

Bioactivity and Signaling Pathways

This compound exerts its biological effects by modulating specific cellular signaling pathways. Its hepatoprotective and anti-liver fibrosis activities are particularly well-studied and appear to be mediated through the Endothelin B Receptor (ETBR).[3][5]

Bioinformatics and experimental studies have revealed that this compound's modulation of ETBR impacts downstream pathways like TGF-β/Smad and Nrf2/ARE, which are critical in the progression of liver fibrosis.[5]

The mechanism involves this compound inhibiting ETBR, which leads to the downregulation of pro-fibrotic factors like phosphorylated Smad2/3 and the upregulation of anti-fibrotic and antioxidant factors, including Smad7 and Nrf2.[5] This dual action helps to mitigate liver injury and prevent the progression of fibrosis.

References

- 1. Schisandra sphenanthera: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical constituents from Schisandra sphenanthera and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Schisantherin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisantherin D is a bioactive dibenzocyclooctadiene lignan isolated from the fruits and stems of Schisandra sphenanthera. As a member of a class of compounds renowned for their diverse pharmacological activities, this compound has attracted significant interest for its potent hepatoprotective and anti-HIV properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and spectroscopic properties, and detailed experimental protocols for its isolation. Furthermore, it elucidates the molecular mechanisms underlying its primary biological activities through detailed signaling pathway and experimental workflow diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound possesses a rigid and complex dibenzocyclooctadiene core structure, which is characteristic of lignans isolated from the Schisandra genus. The molecule features two aromatic rings, two methylenedioxy groups, two methoxy groups, and a benzoyl group attached to the cyclooctadiene ring.

Physicochemical and Spectroscopic Data

The structural and physicochemical properties of this compound have been characterized using various analytical techniques. Quantitative data are summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Colorless prisms | [1] |

| Molecular Formula | C₂₉H₂₈O₉ | MedKoo Biosciences |

| Molecular Weight | 520.53 g/mol | MedKoo Biosciences |

| CAS Number | 64917-82-4 | MedKoo Biosciences |

| Optical Rotation [α]D | -130° (c = 0.5, MeOH) | [1] |

| Mass Spectrometry | ESI-MS: m/z 521 [M+H]⁺ | [1] |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500/125 MHz, CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 133.9 | - |

| 2 | 105.1 | 6.55 (s) |

| 3 | 149.6 | - |

| 4 | 140.7 | - |

| 5 | 39.5 | 2.55 (dd, 14.5, 4.0), 2.14 (dd, 14.5, 11.5) |

| 6 | 43.1 | 2.05 (m) |

| 7 | 81.3 | 5.66 (d, 2.0) |

| 8 | 75.2 | - |

| 9 | 134.8 | - |

| 10 | 103.5 | 6.64 (s) |

| 11 | 150.9 | - |

| 12 | 140.2 | - |

| 13 | 125.7 | - |

| 14 | 138.8 | - |

| 1-OCH₃ | 60.8 | 3.90 (s) |

| 2-OCH₃ | 55.9 | 3.55 (s) |

| 3,4-OCH₂O | 101.0 | 5.94 (s) |

| 11,12-OCH₂O | 100.9 | 5.91 (s) |

| 6-CH₃ | 13.9 | 1.00 (d, 7.0) |

| 7-CH₃ | 20.8 | 1.30 (s) |

| Benzoyl Group | ||

| 1' | 130.3 | - |

| 2', 6' | 129.7 | 8.08 (d, 7.5) |

| 3', 5' | 128.3 | 7.45 (t, 7.5) |

| 4' | 132.8 | 7.57 (t, 7.5) |

| C=O | 165.7 | - |

| Data sourced from the supplementary information of Mai et al. (2020), Records of Natural Products. |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a representative method for the isolation and purification of this compound from the plant material of Schisandra sphenanthera.

-

Extraction:

-

Air-dried and powdered stems or fruits of S. sphenanthera (approx. 10 kg) are extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The EtOAc fraction, which is typically enriched with lignans, is concentrated in vacuo.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The EtOAc fraction is subjected to column chromatography on a silica gel column. Elution is performed with a solvent gradient of increasing polarity, typically starting with petroleum ether-EtOAc mixtures. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are pooled and further purified on a Sephadex LH-20 column using methanol (MeOH) as the mobile phase to remove pigments and smaller molecules.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative HPLC on a C18 reversed-phase column. A typical mobile phase is a gradient of acetonitrile (ACN) in water. This step yields this compound as a pure compound (>98% purity).

-

-

Structure Elucidation:

-

The purified compound is identified as this compound by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) and optical rotation with reported values[1].

-

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, most notably hepatoprotective and anti-HIV effects.

Hepatoprotective and Anti-Fibrotic Activity

This compound demonstrates potent protective effects against liver injury and fibrosis. Its mechanism is primarily linked to the inhibition of the Endothelin B receptor (ETBR).[1] In pathological conditions like liver fibrosis, ETBR activation on hepatic stellate cells (HSCs) promotes their transformation into myofibroblasts, a key event in the fibrotic process. This transformation is driven by signaling cascades including the TGF-β/Smad pathway.

This compound intervenes by:

-

Blocking ETBR: This initial inhibitory step prevents the downstream pro-fibrotic signaling.

-

Modulating the TGF-β/Smad Pathway: It leads to a decrease in the phosphorylation of pro-fibrotic mediators Smad2 and Smad3 (p-Smad2/3).

-

Upregulating Inhibitory Smad7: Smad7 is an inhibitory Smad that counteracts the TGF-β signaling cascade.

-

Activating the Nrf2/ARE Pathway: It promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes (e.g., GSH), thereby protecting liver cells from oxidative stress.[1]

Anti-HIV Activity

This compound has been reported to exhibit anti-HIV-1 activity with an EC₅₀ value of 0.5 μg/mL.[2] While several lignans from the Schisandra genus are known to inhibit HIV-1 replication, the precise molecular mechanism of this compound is not yet fully elucidated. Some related lignans have been shown to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). However, further research is required to determine if this compound targets viral entry (fusion), reverse transcription, integration, or protease activity.

Experimental and Logical Workflows

The investigation of natural products like this compound follows a structured workflow from discovery to mechanistic understanding. The diagram below illustrates a typical experimental workflow for evaluating its hepatoprotective effects in vivo.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and significant, mechanistically supported hepatoprotective properties. Its ability to target the ETBR/Smad/Nrf2 signaling axis makes it an attractive candidate for the development of novel therapies for liver fibrosis. While its anti-HIV activity is notable, further studies are crucial to pinpoint its specific molecular target within the HIV replication cycle. Future research should focus on lead optimization through medicinal chemistry to enhance its potency and pharmacokinetic profile, as well as comprehensive preclinical and clinical trials to validate its therapeutic potential.

References

The Dibenzocyclooctadiene Lignans of Schisandra: A Technical Guide for Researchers

An in-depth exploration of the chemistry, pharmacology, and experimental analysis of dibenzocyclooctadiene lignans derived from the genus Schisandra. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development.

Dibenzocyclooctadiene lignans, a major class of bioactive compounds isolated from the fruits and stems of Schisandra species, have garnered significant scientific interest due to their diverse and potent pharmacological activities.[1] These complex polyphenolic compounds are characterized by a unique dibenzocyclooctadiene skeleton and are responsible for many of the therapeutic effects attributed to Schisandra in traditional medicine.[1][2] This technical guide provides a detailed overview of these lignans, focusing on their quantitative distribution, biological effects, underlying molecular mechanisms, and the experimental protocols essential for their study.

Quantitative Overview of Major Dibenzocyclooctadiene Lignans

The concentration and composition of dibenzocyclooctadiene lignans can vary significantly between different Schisandra species, such as S. chinensis and S. sphenanthera, and even within different parts of the plant.[3] High-performance liquid chromatography (HPLC) is the predominant method for the quantitative analysis of these compounds.[4][5] The following tables summarize the content of major lignans in Schisandra species and their reported cytotoxic activities.

Table 1: Content of Major Dibenzocyclooctadiene Lignans in Schisandra Species.

| Lignan | Schisandra Species | Plant Part | Method of Analysis | Reported Content (mg/g) | Reference |

| Schisandrin | S. chinensis | Fruit | HPLC-UV | 0.12 - 4.88 | [3] |

| Schisandrin B | S. chinensis | Fruit | HPLC-UV | 0.25 - 2.15 | [3] |

| Gomisin A | S. chinensis | Fruit | HPLC-UV | 0.11 - 1.76 | [3] |

| Schisandrin A | S. sphenanthera | Fruit | HPLC-UV | 0.54 - 5.32 | [3] |

| Gomisin C | S. sphenanthera | Fruit | HPLC-UV | Not specified | [3] |

| Anwulignan | S. sphenanthera | Fruit | HPLC-UV | Not specified | [3] |

Note: Content ranges are compiled from various studies and can be influenced by factors such as geographic origin, harvest time, and extraction method.

Table 2: Cytotoxic Activity of Selected Dibenzocyclooctadiene Lignans against Human Cancer Cell Lines.

| Lignan | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Gomisin B | MDA-MB-231 (Triple-negative breast cancer) | Not specified | Not specified | [6] |

| Schirubrisin B | MDA-MB-231 (Triple-negative breast cancer) | Not specified | Not specified | [6] |

| Kadsuphilin B | MDA-MB-231 (Triple-negative breast cancer) | Not specified | Not specified | [6] |

| Schizandrin | HCC-1937 (Triple-negative breast cancer) | Not specified | Not specified | [6] |

| Angeloylgomisin H | Not specified | Not specified | Not specified | [7] |

Pharmacological Activities and Signaling Pathways

Dibenzocyclooctadiene lignans exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][8] These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory and Hepatoprotective Mechanisms

Several studies have demonstrated that Schisandra lignans can mitigate inflammation and protect the liver from injury.[9] A key mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. By suppressing NF-κB activation, these lignans can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] Additionally, they can modulate the JNK and Bcl-2/Bax signaling pathways to inhibit hepatocyte apoptosis.[9]

Caption: Modulation of NF-κB, JNK, and Bcl-2/Bax pathways by Schisandra lignans.

Anticancer Mechanisms

The anticancer properties of dibenzocyclooctadiene lignans are attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways like MAPK and PI3K/Akt.[8] These multi-targeted actions make them promising candidates for further investigation in oncology.[8]

Neuroprotective Mechanisms

Recent research has highlighted the neuroprotective effects of Schisandra lignans, particularly their ability to modulate microglial polarization. By promoting the M2 phenotype of microglia through the activation of the cannabinoid receptor type-2 (CB2R) and STAT6 pathway, these compounds can exert anti-inflammatory effects in the central nervous system.[10]

Caption: CB2R-STAT6 mediated neuroprotective effects of Schisandra lignans.

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the research of dibenzocyclooctadiene lignans.

Isolation and Identification of Lignans

A general workflow for the isolation and identification of dibenzocyclooctadiene lignans from Schisandra plant material is outlined below.

Caption: Workflow for isolating and identifying Schisandra lignans.

1. Extraction:

-

Plant Material: Dried and powdered fruits or stems of the Schisandra species are used as the starting material.[6][11]

-

Solvent Extraction: Maceration or reflux extraction is typically performed with solvents of increasing polarity, such as methanol (MeOH) or ethyl acetate (EtOAc), to obtain a crude extract.[7][11][12]

2. Chromatographic Separation:

-

The crude extract is subjected to repeated column chromatography using various stationary phases like silica gel, octadecyl silica gel (ODS), and Sephadex LH-20 to fractionate the components.[7]

3. Purification:

-

Fractions containing lignans are further purified using preparative or semi-preparative high-performance liquid chromatography (HPLC) to yield individual compounds with high purity.[11]

4. Structure Elucidation:

-

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (HMQC, HMBC, NOESY) NMR experiments are used to elucidate the detailed structure and stereochemistry.[12]

-

Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration of chiral centers.[12]

-

In Vitro Biological Assays

1. Anti-inflammatory Activity Assay (Inhibition of NO Production):

-

Cell Line: Murine microglial cells (BV2) or RAW 264.7 macrophages are commonly used.

-

Protocol:

-

Cells are pre-treated with various concentrations of the isolated lignans.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

-

After a specific incubation period, the concentration of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent.

-

The inhibitory effect of the lignans on NO production is calculated relative to the LPS-stimulated control.[12]

-

2. Antioxidant Activity Assay (Cellular Antioxidant Activity - CAA):

-

Cell Line: Human hepatocarcinoma (HepG2) cells are often employed.

-

Protocol:

-

HepG2 cells are incubated with the test compounds.

-

A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added, which becomes fluorescent upon oxidation.

-

Oxidative stress is induced by adding a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (ABAP).

-

The fluorescence is measured over time, and the ability of the lignans to quench the fluorescence (i.e., scavenge free radicals) is quantified.[2]

-

3. Cytotoxicity Assay:

-

Cell Lines: A panel of human cancer cell lines relevant to the research focus (e.g., MDA-MB-231 for breast cancer) is used.[6]

-

Protocol (e.g., MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of the isolated lignans for a specified duration (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (IC₅₀) is calculated.

-

Conclusion

The dibenzocyclooctadiene lignans from Schisandra represent a rich and complex source of pharmacologically active compounds with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects, are underpinned by their ability to modulate multiple key signaling pathways. This guide provides a foundational resource for researchers, offering a structured overview of the quantitative data, detailed experimental protocols, and the intricate molecular mechanisms associated with these promising natural products. Further research into the structure-activity relationships, bioavailability, and clinical efficacy of these lignans is warranted to fully realize their potential in modern drug discovery and development.

References

- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 5. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Dibenzocyclooctadiene lignans from the fruits of <i>Schisandra chinensis</i> and their cytotoxicity on human cancer cell lines - ProQuest [proquest.com]

- 8. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of the Antiradical Activity of Schisandra Chinensis Lignans Using Different Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dibenzocyclooctadiene lignans from Schisandra chinensis and their inhibitory activity on NO production in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide on the Biosynthesis Pathway of Schisantherin D

Abstract

This compound is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of plants belonging to the Schisandra genus, notably Schisandra sphenanthera.[1] These lignans are renowned for a wide spectrum of pharmacological activities, including hepatoprotective, anti-HIV, and anti-inflammatory effects.[1][2] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the enzymatic steps from primary metabolism to the complex dibenzocyclooctadiene skeleton. It includes quantitative data on metabolite accumulation and gene expression, detailed experimental methodologies, and pathway visualizations to serve as a resource for researchers in natural product chemistry, pharmacology, and synthetic biology.

The Biosynthetic Pathway of Dibenzocyclooctadiene Lignans

The biosynthesis of this compound, like other dibenzocyclooctadiene lignans, originates from the phenylpropanoid pathway, a major route in plant secondary metabolism. The pathway can be conceptually divided into three main stages:

-

Phenylpropanoid Metabolism: Synthesis of cinnamic acid from phenylalanine and its subsequent conversions.

-

Lignan Monomer Synthesis: Formation of the key monolignol precursor, coniferyl alcohol.

-

Lignan Dimerization and Modification: Coupling of coniferyl alcohol monomers and subsequent enzymatic reactions to form the characteristic dibenzocyclooctadiene scaffold and final decorations.

While the complete biosynthetic pathway to this compound has not been fully elucidated, a putative pathway has been proposed based on transcriptome and metabolome analyses of Schisandra species.[2]

Upstream Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine.

-

Deamination of Phenylalanine: Phenylalanine ammonialyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce cinnamic acid.[3]

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid.[3]

-

CoA Ligation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[3]

Synthesis of the Monolignol Precursor: Coniferyl Alcohol

The p-coumaroyl-CoA intermediate is channeled towards the synthesis of coniferyl alcohol through a series of reductions and methylations.

-

Hydroxylation & Methylation: p-coumaroyl-CoA is converted to feruloyl-CoA. This involves enzymes such as p-coumarate 3-hydroxylase (C3H) and caffeoyl-CoA O-methyltransferase (CCoAOMT).[3]

-

Reduction to Alcohol: Feruloyl-CoA is then reduced in two steps. First, cinnamoyl-CoA reductase (CCR) converts feruloyl-CoA to coniferaldehyde. Subsequently, cinnamyl alcohol dehydrogenase (CAD) reduces coniferaldehyde to coniferyl alcohol.[3][4]

Dimerization and Formation of the Dibenzocyclooctadiene Skeleton

This stage involves the oxidative coupling of two coniferyl alcohol molecules, a critical step mediated by dirigent proteins (DIR) and laccases, leading to the formation of the basic lignan backbone.

-

Stereospecific Dimerization: A dirigent protein (DIR) guides the stereospecific coupling of two coniferyl alcohol radicals to form (+)-pinoresinol.[4]

-

Reductive Conversions: Pinoresinol is subsequently reduced to lariciresinol and then to secoisolariciresinol by the action of pinoresinol-lariciresinol reductase (PLR).[4]

-

Final Skeleton Formation: Secoisolariciresinol is converted to matairesinol by secoisolariciresinol dehydrogenase (SDH).[4] The pathway from matairesinol to the dibenzocyclooctadiene skeleton is believed to involve further oxidative cyclization and modifications catalyzed by cytochrome P450s (CYPs) and O-methyltransferases (OMTs), although the specific enzymes are not yet fully characterized.[4][5] The formation of the dibenzocyclooctadiene ring is a key step leading to compounds like schisandrin, a precursor for other related lignans.[2]

Below is a diagram illustrating the putative biosynthetic pathway leading to the core lignan structures.

Caption: Putative biosynthesis pathway from L-Phenylalanine to this compound.

Quantitative Data: Metabolite and Gene Expression Analysis

Transcriptome and metabolome analyses of different tissues from Schisandra sphenanthera have revealed that the biosynthesis of lignans is tissue-specific, with the highest accumulation generally found in the fruit and roots.[3] This correlates with the up-regulation of genes involved in the phenylpropanoid and lignan biosynthetic pathways in these tissues.[3]

The table below summarizes the relative expression levels of key biosynthetic genes and the accumulation of representative lignans in different tissues of S. sphenanthera, based on data from published studies.[3]

| Gene / Metabolite | Enzyme / Compound Class | Fruit | Root | Stem | Leaf |

| Gene Expression (log2 RPKM) | |||||

| PAL | Phenylalanine ammonialyase | High | High | Med | Low |

| C4H | Cinnamate 4-hydroxylase | High | High | Med | Med |

| 4CL | 4-coumarate-CoA ligase | High | High | Med | Low |

| CCR | Cinnamoyl-CoA reductase | High | High | Med | Low |

| CAD | Cinnamyl alcohol dehydrogenase | High | Med | Med | Low |

| DIR | Dirigent protein | High | High | Low | Low |

| PLR | Pinoresinol-lariciresinol reductase | Med | Med | High | Low |

| SDH | Secoisolariciresinol dehydrogenase | Med | Low | High | Low |

| Metabolite Content (Relative) | |||||

| Anwulignan | Lignan | High | High | Med | Low |

| Schisandrin A | Dibenzocyclooctadiene Lignan | High | Med | Low | Low |

| Schisandrin B | Dibenzocyclooctadiene Lignan | High | High | High | High |

| Schisantherin A | Dibenzocyclooctadiene Lignan | High | High | Med | Low |

| Pinoresinol | Furofuran Lignan | Low | Low | High | Low |

| Note: "High," "Med," and "Low" are qualitative summaries of quantitative data presented in heatmaps from the cited literature for illustrative purposes.[3] |

Experimental Protocols and Methodologies

The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, metabolomics, and bioinformatics. The general workflow involves collecting different plant tissues, followed by parallel extraction of RNA for sequencing and metabolites for mass spectrometry analysis.

Caption: General experimental workflow for identifying biosynthetic genes.

Transcriptome Sequencing and Analysis

-

Objective: To identify and quantify all expressed genes (transcripts) in a specific tissue to find those related to lignan biosynthesis.

-

Protocol Outline:

-

Tissue Collection: Fresh fruit, root, stem, and leaf tissues are collected from S. sphenanthera and immediately frozen in liquid nitrogen and stored at -80 °C.

-

RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

-

Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA is used for library preparation (end-repair, A-tailing, and adapter ligation). The library is then sequenced on an Illumina sequencing platform (e.g., HiSeq) to generate paired-end reads.[3]

-

Data Analysis: Raw reads are filtered to remove low-quality reads and adapters. A de novo transcriptome assembly is performed using software like Trinity. The assembled unigenes are then annotated by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO). Gene expression levels are calculated and normalized as Reads Per Kilobase per Million mapped reads (RPKM).

-

Metabolite Profiling by LC-MS

-

Objective: To identify and quantify lignans and other metabolites in different plant tissues.

-

Protocol Outline:

-

Sample Preparation: Frozen tissue samples are ground into a fine powder in liquid nitrogen. A precise amount (e.g., 100 mg) of the powdered sample is extracted with a solvent, typically methanol, often using ultrasonication. The extract is centrifuged, and the supernatant is filtered through a 0.22 µm filter.

-

LC-MS Analysis: The filtered extract is analyzed using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a mass spectrometer (MS), such as a Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QQQ) instrument.[3]

-

Chromatography: Separation is achieved on a C18 column (e.g., Agilent Zorbax) with a gradient elution using mobile phases like water with 0.1% formic acid (A) and acetonitrile (B).

-

Mass Spectrometry: The MS is operated in both positive and negative ion modes. Metabolites are identified by comparing their retention times and mass-to-charge ratios (m/z) with those of authentic standards. Quantification is performed using the multiple reaction monitoring (MRM) mode on a QQQ-MS for targeted analysis.

-

-

Data Analysis: The raw data is processed using software provided by the instrument vendor. Peak identification, integration, and comparison against a metabolite library or standards are performed to determine the relative or absolute concentrations of the target lignans.

-

Conclusion and Future Directions

The biosynthesis of this compound is a complex process rooted in the phenylpropanoid pathway and culminating in the formation of a unique dibenzocyclooctadiene scaffold. While significant progress has been made in identifying the upstream pathway and a suite of candidate genes through integrated 'omics' approaches, the precise enzymatic steps that decorate the core lignan structure to yield this compound remain to be fully characterized. Future research should focus on the functional characterization of the candidate cytochrome P450s, O-methyltransferases, and other enzymes identified in Schisandra species. The successful elucidation of the complete pathway will not only provide profound insights into plant secondary metabolism but also pave the way for metabolic engineering and synthetic biology approaches to produce this compound and novel analogues for pharmaceutical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Schisantherin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, a plant used in traditional medicine.[1] This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended to serve as a technical guide for researchers and professionals in drug development.

Physicochemical Properties

Stability and Storage

This compound is stable for short periods under ambient shipping conditions.[3] For long-term storage, it is recommended to keep it in a dry, dark environment at -20°C.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [4] |

| CAS Number | 64917-82-4 | [2] |

| Molecular Formula | C29H28O9 | [2] |

| Molecular Weight | 520.53 g/mol | [2] |

| Appearance | Solid powder | [2] |

| Melting Point | 122-125 °C | [No specific citation found in search] |

| Solubility | Soluble in DMSO | [2] |

Spectral Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) data shows a protonated molecule [M+H]+ at m/z 521.[5] Further fragmentation analysis by ESI-MS/MS reveals characteristic losses. A significant fragment is observed at m/z 399, corresponding to the loss of the benzoic acid group ([M+H-C6H5COOH]+).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed 1H and 13C NMR data with specific chemical shifts and coupling constants are not fully compiled here, various studies have utilized NMR for the structural confirmation of this compound and related lignans.[7][8][9][10] The spectra are complex due to the molecule's intricate stereochemistry.

Infrared (IR) Spectroscopy

The IR spectrum of related lignans shows characteristic absorption peaks for hydroxyl groups (around 3436 cm⁻¹) and aromatic moieties (in the range of 1630, 1594, 1507, 1463 cm⁻¹).[8] A representative IR spectrum for this compound would be expected to display similar features.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with significant research focused on its anti-HIV, hepatoprotective, and anti-liver fibrosis effects.

Anti-HIV Activity

This compound has demonstrated anti-HIV replication activities with a reported EC50 of 0.5 μg/mL.[1][11]

Hepatoprotective and Anti-Liver Fibrosis Effects

This compound has been shown to have hepatoprotective properties. It exerts anti-liver fibrosis effects by modulating signaling pathways involved in the fibrotic process.[12]

Signaling Pathways

This compound has been found to interact with and modulate several key signaling pathways:

-

Endothelin B Receptor (ETBR) Signaling: this compound inhibits the endothelin B receptor.[11][12]

-

TGF-β/Smad Pathway: This pathway, central to fibrosis, is modulated by this compound.[12]

-

Nrf2/ARE Pathway: this compound influences this antioxidant response pathway.[12]

Caption: this compound's modulation of key signaling pathways in liver fibrosis.

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its development as a therapeutic agent.

Absorption and Bioavailability

Like many other lignans, this compound has low oral bioavailability.[13] This is partly attributed to its poor aqueous solubility and being a substrate for the efflux transporter P-glycoprotein (P-gp). [No specific citation found in search]

Distribution

Studies on related lignans indicate a high capability to bind to plasma proteins.[9][14] The extent of binding appears to be related to the lipophilicity of the compound.

Metabolism

This compound is metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being a key isoform involved in the metabolism of similar lignans.[15]

Excretion

The excretion of this compound and its metabolites is expected to occur through both urine and feces, which is a common route for lignans.[16][17][18][19]

Table 2: Summary of ADME Properties of this compound

| ADME Parameter | Finding | Reference(s) |

| Oral Bioavailability | Low | [13] |

| Plasma Protein Binding | High (inferred from related lignans) | [9][14] |

| Metabolism | Metabolized by CYP450 enzymes (CYP3A4 likely involved) | [15][20][21] |

| Transporters | Substrate of P-glycoprotein (P-gp) | [No specific citation found in search] |

| Excretion | Likely via urine and feces | [16][17][18][19] |

Experimental Protocols

Anti-HIV Activity Assay (p24 Antigen ELISA)

The anti-HIV activity of this compound is often assessed by measuring the inhibition of HIV-1 p24 antigen production in infected cells.

Workflow:

Caption: General workflow for determining the anti-HIV activity of this compound.

Detailed Steps:

-

Cell Culture: Human T-cell lines (e.g., H9) or reporter cell lines (e.g., TZM-bl) are cultured under standard conditions.[11][22][23][24][25]

-

Compound Treatment: Cells are treated with various concentrations of this compound.

-

Virus Infection: Following treatment, cells are infected with a known titer of HIV-1.

-

Incubation: The infected cells are incubated for a period that allows for viral replication (typically 3-7 days).

-

p24 Antigen Quantification: The concentration of p24 antigen in the cell culture supernatant is quantified using a commercial ELISA kit.[22][23][24] The assay typically involves capturing the p24 antigen with a specific antibody, followed by detection with a labeled secondary antibody.

-

Data Analysis: The percentage of inhibition of p24 production is calculated for each concentration of this compound, and the EC50 value is determined.

Hepatotoxicity Model (Carbon Tetrachloride-Induced)

A common in vivo model to evaluate the hepatoprotective effects of compounds like this compound involves inducing liver injury in rodents with carbon tetrachloride (CCl4).[12][26][27][28][29]

Workflow:

Caption: Workflow for the CCl4-induced hepatotoxicity model.

Detailed Steps:

-

Animal Model: Typically, rats or mice are used.

-

Treatment: Animals are pre-treated with this compound for a specific period.

-

Induction of Injury: Liver injury is induced by the administration of CCl4, usually via intraperitoneal injection or oral gavage.[28] CCl4 is metabolized by CYP2E1 in the liver to form the highly reactive trichloromethyl radical, which initiates lipid peroxidation and hepatocellular damage.[29]

-

Sample Collection: After a defined period, blood and liver tissues are collected.

-

Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured. Liver tissues are processed for histopathological examination to assess the degree of necrosis, inflammation, and steatosis.

Liver Fibrosis Model (Bile Duct Ligation)

To study the anti-fibrotic effects of this compound, the bile duct ligation (BDL) model in rats is frequently employed.[3][7][13][14][30]

Workflow:

Caption: Workflow for the bile duct ligation-induced liver fibrosis model.

Detailed Steps:

-

Surgical Procedure: Under anesthesia, the common bile duct of rats is ligated and often transected.[7][13][14][30] This obstruction of bile flow leads to cholestasis, inflammation, and subsequent liver fibrosis.

-

Treatment: Following surgery, animals are treated with this compound for a period of several weeks.

-

Assessment of Fibrosis: At the end of the treatment period, liver tissues are collected. The extent of fibrosis is evaluated by histological staining (e.g., Sirius Red or Masson's trichrome) to visualize collagen deposition. Additionally, the expression of fibrosis-related markers (e.g., α-smooth muscle actin, collagen I) can be quantified by techniques such as Western blotting or immunohistochemistry.

Conclusion

This compound is a promising natural product with multiple biological activities. This guide provides a summary of its known physicochemical properties, spectral data, biological effects, and ADME profile. Further research is warranted to fully elucidate its therapeutic potential, particularly in the areas of quantitative solubility, detailed metabolic pathways, and pharmacokinetic-pharmacodynamic relationships. The provided experimental protocols offer a foundation for researchers to further investigate the mechanisms of action of this intriguing lignan.

References

- 1. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion [mdpi.com]

- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 7. preprints.org [preprints.org]

- 8. Lignans and sesquiterpenoids from the stems of Schisandra bicolor var. tuberculata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ablinc.com [ablinc.com]

- 12. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]

- 13. Novel partial common bile duct ligation procedure in rats with reduced mortality and delayed onset of cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]

- 15. The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Analysis of lignans and their metabolites derived from Schisandra chinensis and vinegar Schisandra chinensis in rats’ plasma, bile, urine and faeces based on UHPLC-QTOF/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification and quantitative analysis of physalin D and its metabolites in rat urine and feces by liquid chromatography with triple quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibitory Effects of Schisandra Lignans on Cytochrome P450s and Uridine 5′-Diphospho-Glucuronosyl Transferases in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 22. hanc.info [hanc.info]

- 23. ablinc.com [ablinc.com]

- 24. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

- 26. The carbon tetrachloride model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]

- 30. KoreaMed Synapse [synapse.koreamed.org]

An In-depth Technical Guide to the Biological Activity of Schisantherin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. As a member of a class of compounds with a long history in traditional medicine, this compound has garnered significant interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the core biological functions of this compound, with a focus on its hepatoprotective, anti-inflammatory, neuroprotective, and multidrug resistance-reversing properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts.

Core Biological Activities

This compound exhibits a range of pharmacological effects, primarily attributed to its ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis.

Hepatoprotective Activity

This compound has demonstrated significant hepatoprotective effects in preclinical models of liver injury. Preliminary clinical observations have also suggested its efficacy in improving liver function in patients with chronic viral hepatitis by lowering serum glutamic-pyruvic transaminase levels[1]. Its primary mechanism involves the inhibition of the endothelin B receptor (ETBR), which in turn modulates downstream signaling pathways implicated in liver fibrosis[2][3].

In models of liver fibrosis, this compound has been shown to downregulate the expression of pro-fibrotic markers and upregulate protective factors. Specifically, it influences the Transforming Growth Factor-beta (TGF-β)/Smad and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathways[4]. By modulating these pathways, this compound helps to reduce the accumulation of extracellular matrix proteins, a hallmark of liver fibrosis[3][4].

Anti-Inflammatory Properties

While specific anti-inflammatory data for this compound is emerging, studies on the closely related Schisantherin A provide strong evidence for the anti-inflammatory potential of this class of compounds. Schisantherin A has been shown to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[5]. This effect is mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5]. Given the structural similarity, it is highly probable that this compound shares these anti-inflammatory mechanisms.

Neuroprotective Effects

Lignans from Schisandra species, including the closely related Schisantherin A, have been investigated for their neuroprotective properties. Schisantherin A has shown protective effects in models of Parkinson's disease and Alzheimer's disease by mitigating oxidative stress, neuroinflammation, and apoptosis[6]. These effects are linked to the modulation of pathways such as the Nrf2/Keap1/ARE signaling cascade, which plays a crucial role in the cellular antioxidant response[7][8]. While direct evidence for this compound's neuroprotective activity is still developing, the known activities of related compounds suggest its potential in this area.

Reversal of Multidrug Resistance in Cancer

A significant area of research for this compound and related lignans is their ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.

Studies on various schisandrins have demonstrated their ability to inhibit P-gp function, thereby increasing the intracellular accumulation and efficacy of anticancer drugs[4]. This effect is attributed to the direct interaction with P-gp, potentially affecting its ATPase activity, which provides the energy for drug efflux.

Anti-HIV Activity

This compound has also been identified as an inhibitor of HIV replication, with a reported EC50 of 0.5 μg/mL in H9 cells[2].

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and the closely related Schisantherin A.

| Activity | Compound | Assay/Model | Cell Line/Organism | Metric | Value | Reference |

| Anti-HIV | This compound | HIV Replication | H9 cells | EC50 | 0.5 µg/mL | [2] |

| Cytotoxicity | Schisantherin A | Cell Viability | HepG2 (Liver Cancer) | IC50 | 6.65 µM | [9] |

| Cytotoxicity | Schisantherin A | Cell Viability | Hep3B (Liver Cancer) | IC50 | 10.50 µM | [9] |

| Cytotoxicity | Schisantherin A | Cell Viability | Huh7 (Liver Cancer) | IC50 | 10.72 µM | [9] |

| Activity | Compound | Assay/Model | Cell Line/Organism | Effect | Fold Change/Reversal Factor | Reference |

| MDR Reversal | Schisantherin A | Vincristine Resistance | KBv200 cells | Reversal of Resistance | 309-fold | [4] |

| MDR Reversal | Schisantherin A | Vincristine Resistance | MCF-7/Dox cells | Reversal of Resistance | 38-fold | [4] |

| MDR Reversal | Schisantherin A | Vincristine Resistance | Bel7402 cells | Reversal of Resistance | 84-fold | [4] |

Signaling Pathways Modulated by this compound

The biological activities of this compound are underpinned by its interaction with several key signaling pathways.

TGF-β/Smad Signaling Pathway in Liver Fibrosis

In the context of liver fibrosis, this compound inhibits the TGF-β/Smad pathway. TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, initiates a signaling cascade leading to the phosphorylation of Smad2 and Smad3. These activated Smads then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix production. This compound has been shown to decrease the phosphorylation of Smad2/3, thereby attenuating the fibrotic response[4].

Nrf2/ARE Antioxidant Pathway

This compound also activates the Nrf2/ARE pathway, a critical defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and a bolstered cellular antioxidant defense. This compound promotes the nuclear translocation of Nrf2, thereby enhancing the expression of downstream antioxidant enzymes[4].

Reversal of Multidrug Resistance via P-glycoprotein Inhibition

This compound is believed to reverse multidrug resistance by inhibiting the function of P-glycoprotein. P-gp is an ATP-dependent efflux pump that actively transports chemotherapeutic drugs out of cancer cells. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, restoring their cytotoxic efficacy.

Detailed Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the biological activities of this compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on various cell lines.

-

Cell Seeding: Plate cells (e.g., HepG2, LX-2, RAW 264.7, PC12) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to quantify changes in the expression levels of specific proteins in response to this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Smad2/3, Nrf2, Keap1, P-gp) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo CCl4-Induced Liver Fibrosis Model

This animal model is used to evaluate the hepatoprotective effects of this compound in vivo.

-

Animal Acclimatization: Acclimate male C57BL/6 mice for one week.

-

Model Induction: Induce liver fibrosis by intraperitoneal injection of carbon tetrachloride (CCl4) (e.g., 10% solution in olive oil) twice a week for 4-8 weeks.

-

This compound Treatment: Administer this compound (e.g., 10-50 mg/kg) orally or via intraperitoneal injection daily or on a specified schedule during the CCl4 treatment period.

-

Sample Collection: At the end of the treatment period, collect blood samples for serum biochemical analysis (ALT, AST levels) and euthanize the animals to collect liver tissue.

-

Histopathological Analysis: Fix a portion of the liver in 10% formalin for hematoxylin and eosin (H&E) and Masson's trichrome staining to assess liver damage and collagen deposition.

-

Biochemical and Molecular Analysis: Homogenize the remaining liver tissue for Western blot analysis of fibrotic and antioxidant markers (e.g., α-SMA, collagen I, Nrf2) and measurement of oxidative stress markers (e.g., MDA, SOD).

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated hepatoprotective, potential anti-inflammatory and neuroprotective effects, and its ability to reverse multidrug resistance in cancer cells highlight its therapeutic potential. The modulation of key signaling pathways such as TGF-β/Smad and Nrf2/ARE provides a solid mechanistic basis for these activities.

Future research should focus on further elucidating the precise molecular targets of this compound and conducting more extensive preclinical studies to confirm its efficacy and safety in a wider range of disease models. Further investigation into its potential synergistic effects with existing chemotherapeutic agents is also warranted. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into tangible therapeutic benefits for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. scientificarchives.com [scientificarchives.com]

- 3. Lignans from Schisandra chinensis ameliorate alcohol and CCl4-induced long-term liver injury and reduce hepatocellular degeneration via blocking ETBR [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sketchviz.com [sketchviz.com]

- 6. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potentiation of D‐Serine Involves Degeneration of Dopaminergic Neurons in MPTP/p Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide: Schisantherin D and its Modulation of the TGF-β/Smad Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Transforming growth factor-β (TGF-β) signaling is a critical driver of cellular proliferation, differentiation, and extracellular matrix (ECM) production.[1][2] Dysregulation of this pathway is a hallmark of fibrotic diseases, characterized by excessive ECM deposition in tissues like the liver, lungs, and kidneys.[1][2] Schisantherin D, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising therapeutic agent with potent anti-fibrotic properties.[3] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates the TGF-β/Smad signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its mode of action.

The TGF-β/Smad Signaling Pathway: A Core Fibrotic Axis

The canonical TGF-β/Smad pathway is initiated when TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[1][4][5] The activated TβRI phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at their C-terminal motifs.[6][7] This phosphorylation event enables the R-Smads to form a complex with the common-mediator Smad (Co-Smad), Smad4.[7] This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of pro-fibrotic genes, including collagens and tissue inhibitors of metalloproteinases (TIMPs).[4][8]

The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad7. Smad7 competes with R-Smads for TβRI binding, preventing their phosphorylation and promoting the degradation of the receptor complex.

References

- 1. pliantrx.com [pliantrx.com]

- 2. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Schisandra chinensis (Turcz.) Baill. exhibits anti-liver fibrosis capacity via modulating ETBR involved signaling, an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Transcriptome Analysis of the Anti-TGFβ Effect of Schisandra chinensis Fruit Extract and Schisandrin B in A7r5 Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell biology of Smad2/3 linker region phosphorylation in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Schisantherin D and the Nrf2/ARE Antioxidant Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin D is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. Lignans from Schisandra species have garnered significant interest for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects. A key mechanism underlying these protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress, regulating the expression of a wide array of antioxidant and cytoprotective genes. This technical guide provides an in-depth overview of the interaction between this compound and the Nrf2/ARE pathway, summarizing available data, detailing relevant experimental protocols, and visualizing the involved signaling cascades.

Core Signaling Pathway: Nrf2/ARE Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative or electrophilic stress, or activation by small molecules like this compound, this inhibition is lifted. While the precise mechanism for this compound is still under full investigation, evidence from related lignans such as Schisantherin A and C suggests a multi-faceted interaction with the Nrf2 pathway.[2][3] The proposed mechanism involves either the direct interaction with Keap1, leading to a conformational change and release of Nrf2, or the modulation of upstream signaling kinases such as PI3K/Akt and MAPKs that can phosphorylate Nrf2 and promote its nuclear translocation.[4][5] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, initiating their transcription.[1] These target genes include crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[6]

Data Presentation

Quantitative data for the specific effects of this compound on the Nrf2/ARE pathway are limited in the currently available literature. The following tables summarize the observed effects of this compound and its close analogs, Schisantherin A and B.

Table 1: Effect of Schisantherins on Key Nrf2 Pathway Proteins

| Compound | Model System | Treatment | Keap1 Protein Level | Nrf2 Protein Level (Total/Nuclear) | HO-1 Protein Level | NQO1 Protein Level | Reference |

| Schisantherin A | Chronic fatigue mouse model (hippocampus) | Not specified | Downregulated | Upregulated | Upregulated | Not Reported | [2] |

| Schisantherin A | LPS-treated RAW 264.7 macrophages | Concentration-dependent | Downregulated | Upregulated | Upregulated | Not Reported | [7] |

| Schisantherin B | H/R-treated H9c2 cells | 20 µM | Downregulated | Upregulated (Nuclear) | Upregulated | Upregulated | [8] |

| This compound | Liver fibrosis mouse model | Not specified | Not Reported | Modulated | Not Reported | Not Reported | [3] |

| Schisandra chinensis Extract | HepG2 cells | 250 µg/mL | Downregulated (~46%) | Upregulated (Nuclear) | Upregulated | Upregulated | [9] |

Table 2: Effect of Schisantherins on Nrf2-Regulated Gene Expression

| Compound | Model System | Treatment | Target Gene | Fold Change (mRNA) | Reference |

| Schisantherin A | LPS-treated RAW 264.7 macrophages | Not specified | iNOS, COX-2, TNF-α, IL-1β | Downregulated | [7] |

| Schisandra chinensis Extract | HepG2 cells | 100-300 µg/mL | MRP2 | Upregulated (1.5-2.5 fold) | [9] |

| Schisandra chinensis Extract | HepG2 cells | 100-250 µg/mL | OATP1B1 | Downregulated (~41-86%) | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on the Nrf2/ARE pathway.

Western Blot for Nrf2, Keap1, HO-1, and NQO1

This protocol is designed to quantify the protein expression levels of key components of the Nrf2 pathway.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat with various concentrations of this compound for desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.